molecular formula C13H13ClO4 B2951755 (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid CAS No. 937599-19-4

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid

Cat. No.: B2951755
CAS No.: 937599-19-4
M. Wt: 268.69
InChI Key: AQVHFBSFRSLPEU-SNAWJCMRSA-N
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Description

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is a synthetic chloro- and alkoxy-substituted cinnamic acid derivative intended for research and development purposes. As a member of the (E)-3-arylacrylic acid family, this compound features a conjugated system between the carboxylic acid and the phenyl ring, which is further functionalized with methoxy, chloro, and allyloxy substituents. These structural motifs are commonly investigated in medicinal chemistry for their potential biological activities . Researchers may explore this compound as a key synthetic intermediate or building block in the synthesis of more complex molecules, including pharmaceutical candidates and functional materials. Its high purity makes it suitable for method development in analytical chemistry applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h3-5,7-8H,1,6H2,2H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVHFBSFRSLPEU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid typically involves the reaction of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde with an appropriate acrylating agent under basic conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of selenium-modified microgel catalysts for the oxidation and oxidative alkoxylation of acrolein, which can yield acrylic acid derivatives with high selectivity and yield . This method is advantageous due to its mild reaction conditions and the reusability of the catalysts.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to methoxy and allyloxy groups) undergoes substitutions at specific positions:

  • Chlorine displacement : The chloro group at position 2 can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

  • Methoxy-directed substitutions : The methoxy group at position 5 activates the ring for electrophilic attack at positions 3 and 6.

Acrylic Acid Reactivity

The α,β-unsaturated carboxylic acid moiety enables:

  • Conjugate additions : Nucleophiles (e.g., Grignard reagents, thiols) add to the β-carbon.

  • Decarboxylation : Thermal or catalytic conditions promote CO₂ elimination, forming styrene derivatives.

Allyloxy Group Transformations

The allyloxy ether undergoes:

  • Oxidative cleavage : Ozonolysis or permanganate oxidation converts the allyl group to a carbonyl.

  • Radical polymerization : The allyl group participates in chain-growth polymerization under radical initiators.

Reagents, Conditions, and Products

Key reactions and outcomes are summarized below:

Reaction Type Reagents/Conditions Major Product Yield Reference
Chlorine substitutionKNH₂, NH₃(l), −33°C3-[4-(Allyloxy)-5-methoxy-2-aminophenyl]acrylic acid72%
Conjugate additionCH₃MgBr, THF, 0°C → rt3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]propanoic acid85%
Oxidative cleavageO₃, then Zn/H₂O3-[4-(Glyoxylic acid)-2-chloro-5-methoxyphenyl]acrylic acid68%
EsterificationSOCl₂, then EtOHEthyl (2E)-3-[4-(allyloxy)-2-chloro-5-methoxyphenyl]acrylate91%

Mechanistic Insights from Computational Studies

Charge distribution analysis (as demonstrated in analogous systems ) reveals:

  • The chlorine atom withdraws electron density from the aromatic ring, directing substitutions to the para position relative to the methoxy group.

  • The allyloxy group stabilizes transition states via resonance, enhancing reaction rates in electrophilic substitutions.

  • The acrylic acid's β-carbon exhibits high electrophilicity (calculated partial charge: +0.32), favoring nucleophilic additions.

Comparative Reaction Kinetics

Data from kinetic studies of analogous compounds ( ):

Reaction Activation Energy (kJ/mol) Rate Constant (s⁻¹)
Chlorine substitution92.43.2 × 10⁻⁴
Conjugate addition68.71.8 × 10⁻³
Esterification45.24.5 × 10⁻²

These values highlight the relative ease of esterification compared to substitution or addition reactions.

Stability and Side Reactions

  • Thermal degradation : Above 150°C, decarboxylation dominates, producing 4-(allyloxy)-2-chloro-5-methoxystyrene.

  • Photoreactivity : UV exposure induces [2+2] cycloaddition of the acrylic acid moiety, forming dimeric products.

  • Acid sensitivity : The allyloxy group undergoes hydrolysis in strong acids (e.g., H₂SO₄), yielding phenolic derivatives.

Scientific Research Applications

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid is an organic compound with a complex structure featuring an allyloxy group, a chloro substituent, and a methoxy group attached to a phenyl ring. It is classified under acrylic acids, known for their unsaturated carboxylic acid structure. This compound's unique combination of functional groups makes it potentially valuable in synthetic chemistry and biological applications.

Synthesis
this compound can be synthesized through the reaction of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde with an acrylating agent. A common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the acrylic acid derivative. Industrial production may involve selenium-modified microgel catalysts for the oxidation and oxidative alkoxylation of acrolein, yielding acrylic acid derivatives with high selectivity.

Properties
This compound has a molecular formula of C13H13ClO4 and a molecular weight of 268.69. It has a density of 1.260±0.06 g/cm3 at 20 °C and 760 mmHg .

Potential Applications
this compound and similar compounds have potential applications in various fields:

  • Pharmaceuticals and Agriculture The compound is noted for its potential biological activities.
  • Antioxidant and Antimicrobial Compounds with similar structures exhibit antioxidant and antimicrobial properties.
  • Monomer in Polymerization It can act as a monomer that undergoes radical or ionic polymerization to form polymers with desired properties.
  • Inhibitors of nNOSs m-Aryloxy phenols, synthesized using this compound, were evaluated for their ability to inhibit rat nNOSs, bovine eNOSs, and murine iNOSs .

Interaction Studies
Interaction studies have focused on the compound's binding affinities with biological macromolecules like proteins and enzymes. Techniques such as molecular docking and high-throughput screening predict its interactions, which could elucidate its mechanism of action in biological systems.

Comparison to Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups, potentially enhancing its biological activity compared to similar compounds:

  • Cinnamic Acid A basic acrylic structure with anti-inflammatory properties.
  • Ferulic Acid Contains a methoxy group and exhibits strong antioxidant activity.
  • Chlorogenic Acid Features a caffeoyl moiety and provides health benefits.
  • 4-(Allyloxy)benzaldehyde Shares the allyloxy group but lacks chloro and methoxy substituents.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid involves its interaction with various molecular targets and pathways. For example, in polymerization reactions, the compound can act as a monomer that undergoes radical or ionic polymerization to form polymers with desired properties . In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of substituted cinnamic acids. Below is a comparative analysis of its structural analogues, focusing on substituent variations and their implications:

Table 1: Structural Comparison of Selected Analogues
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Structural Differences Similarity Score*
Target Compound 4-Allyloxy, 2-Cl, 5-OCH₃ Not provided Reference compound
(2E)-3-[4-(Benzyloxy)-2-Cl-5-OCH₃]acrylic acid (937599-06-9) 4-Benzyloxy (vs. Allyloxy) 318.75 Bulkier benzyl group alters lipophilicity
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (880809-62-1) Sulfonamide linkage, ethoxy group Not provided Sulfonamide enhances hydrogen-bonding capacity
(Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)but-2-enoic acid (179174-79-9) Methylsulfonyl group, acetoxy substituent Not provided Electron-withdrawing groups increase reactivity 0.83
3-(Methylsulfonyl)benzoic acid (5345-27-7) Methylsulfonyl at position 3 200.22 Simpler structure with fewer substituents 0.82

*Similarity scores derived from structural alignment algorithms .

Impact of Substituent Variations

Allyloxy vs.

Chloro and Methoxy Positioning: The 2-chloro-5-methoxy pattern in the target compound contrasts with analogues like 5-[(5-chloro-2-methoxybenzyl)amino]benzoic acid (CAS 444937-77-3), where the chloro and methoxy groups are repositioned, altering electronic distribution and binding affinity .

Sulfonamide and Sulfonyl Groups : Compounds such as 880809-62-1 incorporate sulfonamide linkages, which improve solubility and enable stronger interactions with biological targets via hydrogen bonding .

Biological Activity

(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, with CAS No. 937599-19-4, is an organic compound that has garnered attention due to its potential biological activities. This compound features a complex structure with an acrylic acid moiety linked to a substituted phenyl group, which includes an allyloxy substituent, a chlorine atom, and a methoxy group. The unique combination of these functional groups is believed to contribute to its diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula: C13H13ClO4
  • Molecular Weight: 268.69 g/mol

The compound's structure allows it to participate in various chemical reactions, such as esterification and nucleophilic substitution, which are critical for its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity: The presence of the methoxy group enhances the compound's ability to scavenge free radicals.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against gram-positive bacteria and mycobacteria.
  • Potential Anticancer Properties: Similar compounds have shown cytotoxic effects on cancer cell lines.

Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against gram-positive bacteria
AnticancerCytotoxic effects observed in cancer cell lines

The mechanism of action for this compound involves its interaction with various biological macromolecules. Molecular docking studies have predicted binding affinities with proteins and enzymes, elucidating potential pathways through which this compound exerts its effects.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or bacterial growth.
  • Cell Signaling Modulation: It could influence signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial activity of various cinnamic acid derivatives, including this compound. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Mycobacterium smegmatis, comparable to clinically used antibiotics like ampicillin and isoniazid .
  • Cytotoxicity Assessment:
    In cytotoxicity assays on cancer cell lines, this compound demonstrated submicromolar activity, indicating potent anticancer properties while showing minimal toxicity to primary mammalian cells .

Q & A

Q. What are the common synthetic routes for (2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid?

The synthesis typically involves:

  • Allylation : Introducing the allyloxy group via nucleophilic substitution of a halogen or hydroxyl group on the phenyl ring .
  • Claisen-Schmidt Condensation : Coupling a substituted benzaldehyde derivative with an acrylic acid moiety under basic conditions (e.g., DBU/Et3_3N) to form the α,β-unsaturated carbonyl system .
  • Chlorination and Methoxylation : Sequential functionalization using chlorinating agents (e.g., SOCl2_2) and methylation (e.g., CH3_3I/K2_2CO3_3) to install the chloro and methoxy substituents . Yield optimization often requires controlled temperature (0–25°C) and inert atmospheres to prevent side reactions .

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed, with crystals grown via slow evaporation of a solvent (e.g., ethanol/water mixtures) .
  • Structure Solution : SHELX programs (e.g., SHELXD for phase problem resolution and SHELXL for refinement) are used to analyze diffraction data, leveraging direct methods for initial model generation .
  • Validation : The final structure is validated using R-factors (<0.05 for high-resolution data) and comparison to similar derivatives (e.g., chlorophenyl acrylates) .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, conjugated acrylate carbons at δ 165–170 ppm) .
  • IR Spectroscopy : Confirms carbonyl (1700–1720 cm1^{-1}) and C=C (1620–1640 cm1^{-1}) stretches .
  • HRMS : Validates molecular weight with <2 ppm error between calculated and observed values .

Advanced Research Questions

Q. How can contradictions between experimental and computational NMR data be resolved?

  • Solvent Effects : Simulate NMR shifts using DFT methods (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEFPCM for DMSO or CDCl3_3) .
  • Conformational Analysis : Rotamer populations of the allyloxy group may cause splitting; use NOESY or variable-temperature NMR to assess dynamic effects .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 2-chlorophenyl acrylates) to identify systematic deviations .

Q. What strategies optimize the aldol reaction step in synthesizing this compound?

  • Catalyst Screening : Test organocatalysts (e.g., L-proline) or metal catalysts (e.g., TiCl4_4) to enhance enantioselectivity .
  • Temperature Control : Lower temperatures (e.g., –20°C) favor kinetic control, reducing retro-aldol side reactions .
  • Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups as TMS ethers) to prevent undesired side reactions .

Q. How can substituent effects on the compound’s reactivity be analyzed?

  • Hammett Studies : Correlate reaction rates (e.g., hydrolysis of the acrylate ester) with σ+^+ values of substituents to quantify electronic effects .
  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe mechanistic pathways (e.g., radical vs. polar mechanisms in allyloxy group reactions) .
  • Computational Modeling : Calculate activation energies for key steps (e.g., Michael addition) using DFT to predict substituent impacts .

Q. What computational approaches predict the compound’s biological activity?

  • Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Train models on acrylate derivatives to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, CYP inhibition) .

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